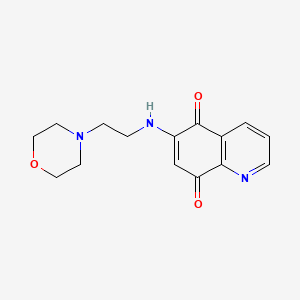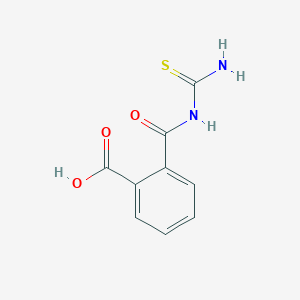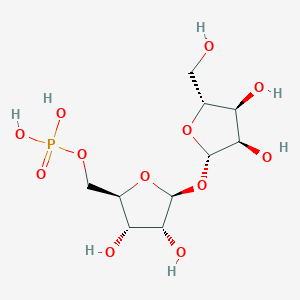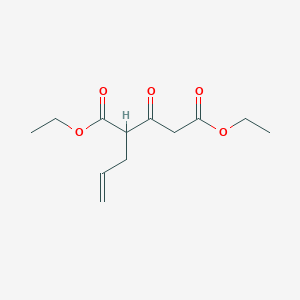
Diethyl 3-oxo-2-prop-2-enylpentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-oxo-2-prop-2-enylpentanedioate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of pentanedioic acid and features a prop-2-enyl group attached to the second carbon of the pentanedioate backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-oxo-2-prop-2-enylpentanedioate can be synthesized through the alkylation of enolate ions. The process typically involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions. Sodium ethoxide is commonly used as the base to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and alkylation reactions are applicable. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and reaction control, along with purification steps such as distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-oxo-2-prop-2-enylpentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The enolate form of the compound can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions, often in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diethyl 3-oxo-2-prop-2-enylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3-oxo-2-prop-2-enylpentanedioate involves its reactivity as an enolate ion. The enolate form can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. This reactivity is crucial for its role in organic synthesis, where it acts as a building block for more complex structures.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate chemistry.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Diethyl 3-oxopentanedioate: Shares structural similarities but lacks the prop-2-enyl group.
Uniqueness
Diethyl 3-oxo-2-prop-2-enylpentanedioate is unique due to the presence of the prop-2-enyl group, which introduces additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex organic molecules.
Propiedades
Número CAS |
42324-17-4 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
diethyl 3-oxo-2-prop-2-enylpentanedioate |
InChI |
InChI=1S/C12H18O5/c1-4-7-9(12(15)17-6-3)10(13)8-11(14)16-5-2/h4,9H,1,5-8H2,2-3H3 |
Clave InChI |
OJTDHRJHKRKDFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C(CC=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)
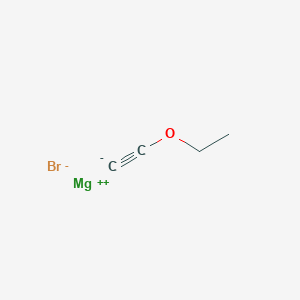
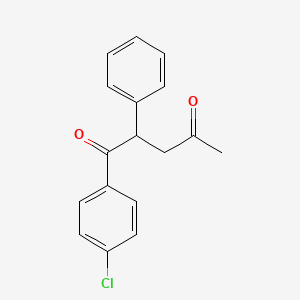
![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
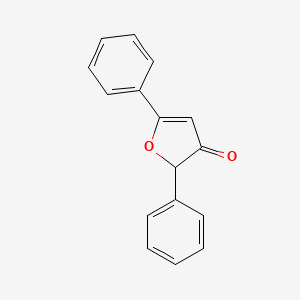
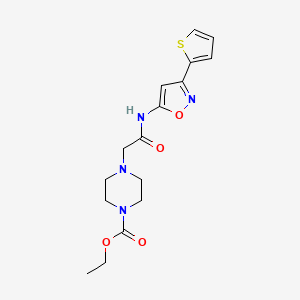
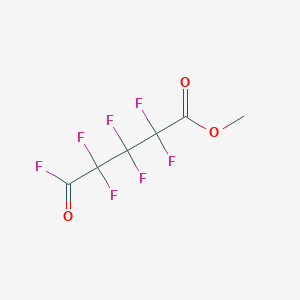
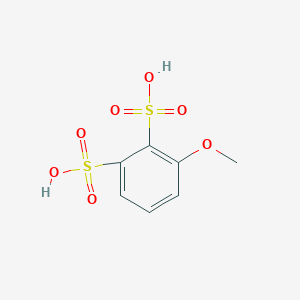
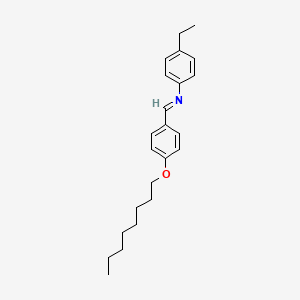
![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
